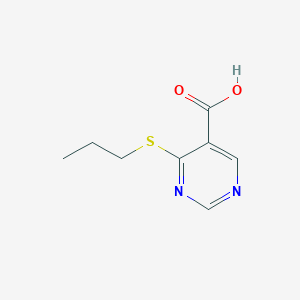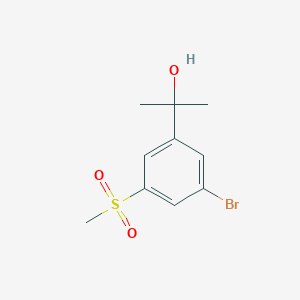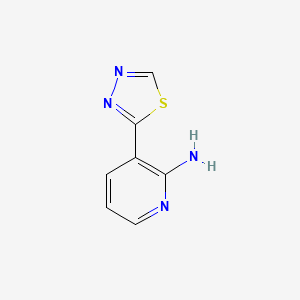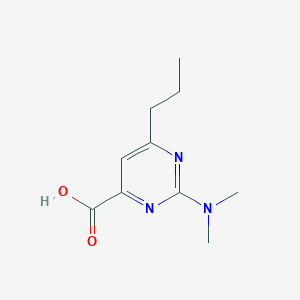![molecular formula C17H21NO B13939367 3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol CAS No. 52059-51-5](/img/structure/B13939367.png)
3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol is an organic compound with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.355 g/mol This compound is characterized by a phenol group attached to a 2-[methyl(2-phenylethyl)amino]ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol typically involves the reaction of 3-hydroxyphenylacetic acid with N-methyl-beta-phenylethylamine . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions may include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, automated control systems, and purification techniques such as distillation and crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Applications De Recherche Scientifique
3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 3-[2-[methyl(phenethyl)amino]ethyl]
- 3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both phenol and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
52059-51-5 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
3-[2-[methyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C17H21NO/c1-18(12-10-15-6-3-2-4-7-15)13-11-16-8-5-9-17(19)14-16/h2-9,14,19H,10-13H2,1H3 |
Clé InChI |
VCHIOGRQRSQFIS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)













